

A Comparative Spectroscopic Analysis of Brominated Hydroxyacetophenone Isomers

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Compound of Interest

Compound Name:	1-(3-Bromo-2-hydroxyphenyl)ethanone
Cat. No.:	B157580

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of several brominated hydroxyacetophenone isomers, critical intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Understanding the unique spectral fingerprints of these isomers is paramount for unambiguous identification, purity assessment, and quality control in research and development. This document summarizes key spectroscopic data (UV-Vis, IR, ¹H NMR, and ¹³C NMR), outlines detailed experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Data Presentation: A Spectroscopic Snapshot

The following table summarizes the available spectroscopic data for various brominated hydroxyacetophenone isomers. These values are essential for distinguishing between isomers and confirming their structural integrity.

Isomer	UV-Vis (λ_{max} , nm)	IR (cm ⁻¹)	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)
2-Bromo-4'-hydroxyacetophenone	~280 (inferred)	~3300-3100 (O-H), ~1680 (C=O), ~1600, ~1580 (C=C), ~840 (p-subst. C-H bend), ~550 (C-Br)	(DMSO-d6): 10.61 (s, 1H, -OH), 7.91-7.86 (m, 2H, Ar-H), 6.90-6.86 (m, 2H, Ar-H), 5.02 (d, 2H, -CH ₂ Br)	(DMSO-d6): 190.3 (C=O), 163.1 (C-OH), 131.4 (Ar-CH), 125.8 (Ar-C), 115.5 (Ar-CH), 41.7 (-CH ₂ Br) ^[1]
2-Bromo-2'-hydroxyacetophenone	Not available	Conforms to structure ^[2]	Conforms to structure ^[2]	Not available
5'-Bromo-2'-hydroxyacetophenone	Not available	Data available ^[3]	Data available ^[3]	Data available ^[3]
3'-Bromo-4'-hydroxyacetophenone	Not available	Not available	Not available	Not available
4'-Hydroxyacetophenone (Parent)	276	~3300 (O-H), ~1675 (C=O), ~1600, ~1580 (C=C), ~830 (p-subst. C-H bend)	(CDCl ₃): 7.93 (d, 2H), 6.92 (d, 2H), 2.56 (s, 3H)	(CDCl ₃): 198.0, 161.5, 131.2, 130.0, 115.6, 26.4

Note: Spectroscopic data can vary slightly based on the solvent and experimental conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Objective: To determine the wavelength of maximum absorbance (λ_{max}), which is related to the electronic transitions within the molecule.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the brominated hydroxyacetophenone isomer in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of approximately 10-5 M.
 - Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
 - Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm. Use the pure solvent as a reference blank.
 - Analysis: Identify the wavelength of maximum absorbance (λ_{max}). The parent compound, 4'-hydroxyacetophenone, exhibits a λ_{max} around 276 nm.^[4] Bromination of the aromatic ring is expected to cause a bathochromic (red) shift in the λ_{max} .

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
- Methodology:
 - Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄).
 - Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
 - Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
 - Analysis: Identify characteristic absorption bands for key functional groups. For brominated hydroxyacetophenones, look for:
 - A broad O-H stretch around 3500-3200 cm⁻¹.

- A strong C=O stretch for the ketone group, typically between 1700-1680 cm⁻¹.
- Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
- A C-Br stretching vibration in the fingerprint region, usually below 700 cm⁻¹.

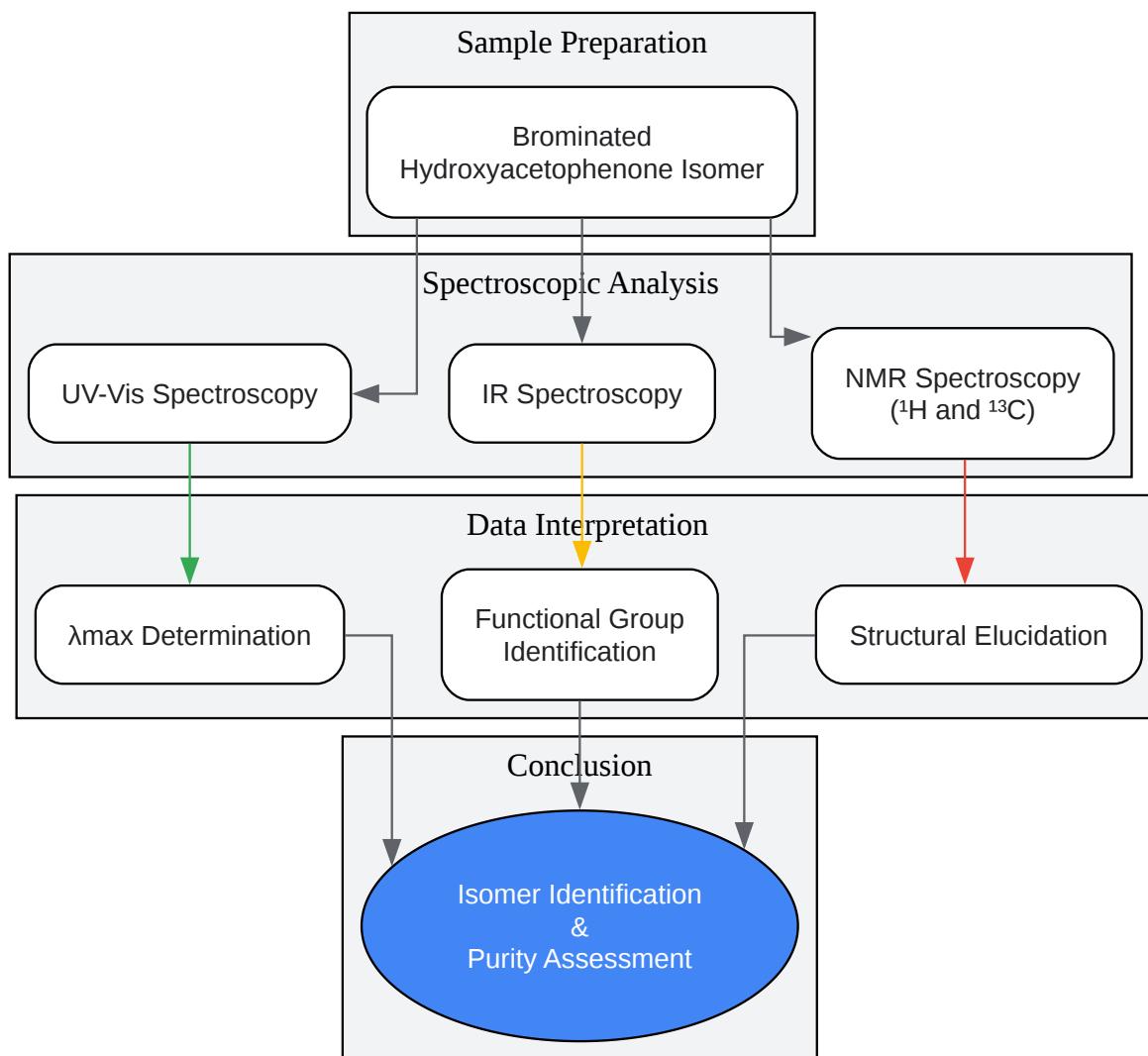
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

- Objective: To elucidate the carbon-hydrogen framework of the molecule, providing detailed information about the chemical environment of each proton and carbon atom.
- Methodology:
 - Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
 - Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical spectral width: 0-12 ppm.
 - Number of scans: 16-32.
 - 13C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical spectral width: 0-220 ppm.
 - A higher number of scans (e.g., 1024 or more) is generally required compared to 1H NMR.
 - Analysis:

- **^1H NMR:** Analyze the chemical shifts (δ), integration (number of protons), and multiplicity (splitting pattern) of the signals. The position of the bromine and hydroxyl groups on the aromatic ring will significantly influence the chemical shifts and splitting patterns of the aromatic protons. The methylene protons adjacent to the bromine in α -brominated isomers will appear as a distinct singlet.
- **^{13}C NMR:** Analyze the chemical shifts of the carbon signals. The carbonyl carbon is typically found in the 190-200 ppm region. The chemical shifts of the aromatic carbons will be affected by the positions of the hydroxyl and bromo substituents.

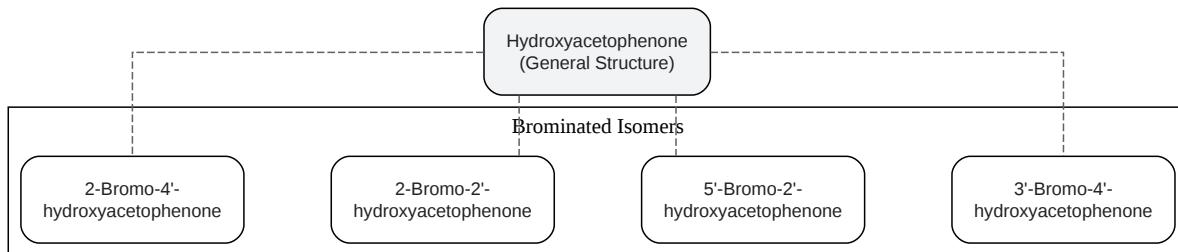
Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic comparison of brominated hydroxyacetophenone isomers and the general structure of the compounds under investigation.



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Caption: Experimental workflow for the spectroscopic comparison.

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Caption: Relationship between the parent and brominated isomers.

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